1-(3-Methyl-pyridin-2-yl)-3-phenyl-urea
Description
1-(3-Methyl-pyridin-2-yl)-3-phenyl-urea is a urea derivative characterized by a pyridine ring substituted with a methyl group at the 3-position and a phenylurea moiety. Urea derivatives are widely studied for their diverse biological activities, including anticancer, anticonvulsant, and enzyme-modulating properties. Structural characterization of such compounds relies on spectroscopic techniques such as IR, $ ^1H $-NMR, and $ ^{13}C $-NMR .
Properties
IUPAC Name |
1-(3-methylpyridin-2-yl)-3-phenylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-10-6-5-9-14-12(10)16-13(17)15-11-7-3-2-4-8-11/h2-9H,1H3,(H2,14,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDYBHFQQDWWKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355074 | |
| Record name | ST50543449 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24808688 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
35466-42-3 | |
| Record name | ST50543449 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-METHYL-PYRIDIN-2-YL)-3-PHENYL-UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methyl-pyridin-2-yl)-3-phenyl-urea typically involves the reaction of 3-methyl-2-aminopyridine with phenyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction proceeds through the formation of an intermediate carbamate, which then undergoes cyclization to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methyl-pyridin-2-yl)-3-phenyl-urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced urea derivatives.
Substitution: The compound can participate in substitution reactions, where the phenyl or pyridine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles; reactions are often conducted in polar solvents such as dimethylformamide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of urea derivatives, including 1-(3-Methyl-pyridin-2-yl)-3-phenyl-urea. This compound has been evaluated for its antiproliferative activity against several cancer cell lines, including A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cells.
A notable study synthesized a series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, which included variations of the target compound. The results demonstrated significant antiproliferative effects, with some derivatives showing IC50 values comparable to established drugs like sorafenib. For example, one derivative exhibited an IC50 of 2.39 μM against A549 cells, indicating strong potential as a BRAF inhibitor .
Structure-Activity Relationship (SAR)
The structure of this compound allows for modifications that can enhance its biological activity. The incorporation of different aryl groups and substituents on the pyridine ring can lead to variations in potency and selectivity against cancer cell lines. This flexibility makes it a valuable scaffold for drug development.
Table 1: Summary of Antiproliferative Activity
Mechanism of Action
The mechanism of action of 1-(3-Methyl-pyridin-2-yl)-3-phenyl-urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations:
- Substituent Position and Bioactivity : The position of substituents on the pyridine ring significantly impacts function. For example, CPPU’s 2-chloro-4-pyridyl group confers plant growth regulatory activity , while 2-methyl-6-arylpyridin-3-yl derivatives (e.g., 5e) exhibit anticancer properties .
- Electron-Withdrawing Groups : Trifluoromethyl (CF$_3$) or chloro substituents enhance metabolic stability and receptor binding affinity, as seen in compounds 5e and 7j .
Biological Activity
1-(3-Methyl-pyridin-2-yl)-3-phenyl-urea is a compound of significant interest in medicinal chemistry, particularly for its potential as an anticancer agent. This article provides a comprehensive overview of its biological activity, focusing on its antiproliferative effects, molecular interactions, and potential therapeutic applications.
Chemical Structure and Properties
The compound this compound features a urea moiety linked to a pyridine ring and a phenyl group. This structure is pivotal for its biological activity, as the urea group can participate in hydrogen bonding, enhancing its interaction with biological targets.
Antiproliferative Activity
Recent studies have highlighted the compound's antiproliferative properties against various cancer cell lines, including A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). The following table summarizes the IC50 values of selected derivatives of this compound:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | 2.39 ± 0.10 |
| This compound | HCT-116 | 3.90 ± 0.33 |
| Sorafenib (control) | A549 | 2.12 ± 0.18 |
| Sorafenib (control) | HCT-116 | 2.25 ± 0.71 |
These results indicate that the compound exhibits potent antiproliferative activity comparable to established anticancer agents like sorafenib, suggesting its potential as a lead compound for further development .
The mechanism by which this compound exerts its antiproliferative effects involves several pathways:
- BRAF Inhibition : Molecular docking studies suggest that the compound can inhibit BRAF kinase, a critical target in many cancers. The urea moiety forms hydrogen bonds with amino acid residues in the BRAF protein, which is essential for its activity .
- Induction of Apoptosis : In vitro studies indicate that certain derivatives can induce apoptosis in cancer cells through concentration-dependent mechanisms. For instance, one derivative demonstrated significant apoptosis induction in A549 cells .
- Cell Cycle Arrest : Flow cytometry analyses revealed that treatment with these compounds could arrest the cell cycle at the G1 phase, further contributing to their antiproliferative effects .
Case Studies
Several case studies have explored the biological activity of related compounds with similar structures:
- Compound 7u : This derivative exhibited an IC50 value of 2.39 µM against A549 cells and was shown to induce apoptosis while arresting the cell cycle at G1 phase .
- Compound 7i : Another derivative demonstrated even greater potency with an IC50 value of 1.53 µM against A549 cells, highlighting the importance of structural modifications in enhancing biological activity .
Q & A
Q. What computational tools are suitable for predicting metabolite formation?
- Software :
- ADMET Predictor : Estimates Phase I/II metabolites.
- MetaSite : Identifies metabolic soft spots using 3D structural alignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
